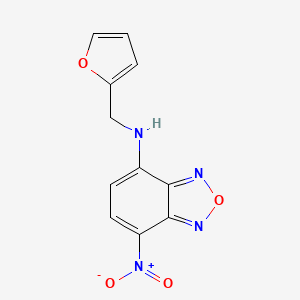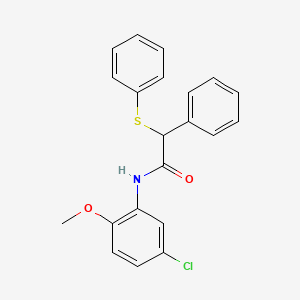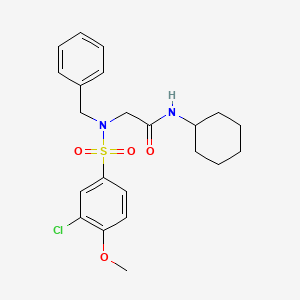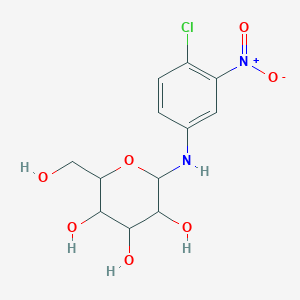![molecular formula C12H15ClN2O2 B5104995 N'-[(4-chlorophenyl)methyl]-N-propyloxamide](/img/structure/B5104995.png)
N'-[(4-chlorophenyl)methyl]-N-propyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-chlorophenyl)methyl]-N-propyloxamide is an organic compound that belongs to the class of oxamides. This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a propyloxamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-propyloxamide typically involves the reaction of 4-chlorobenzyl chloride with propylamine to form N-(4-chlorobenzyl)propylamine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-[(4-chlorophenyl)methyl]-N-propyloxamide. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-[(4-chlorophenyl)methyl]-N-propyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-propyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxamides, amines, and other derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’-[(4-chlorophenyl)methyl]-N-propyloxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-propyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-propyloxamide is unique due to its specific structural features, such as the combination of a chlorophenyl group with a propyloxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLEZRQYZCSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea](/img/structure/B5104913.png)
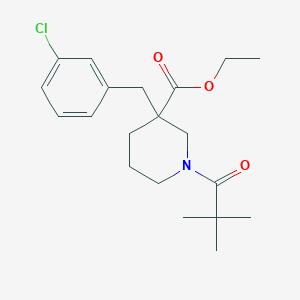
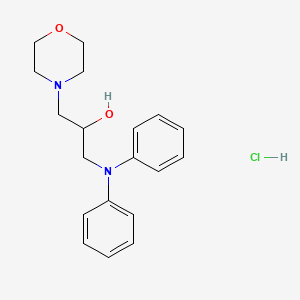
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)
![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)
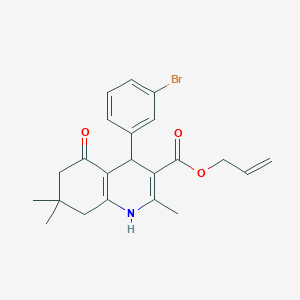
![4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5104971.png)
![1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5104973.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)
![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)
